2-Bromo-6-chloro-3-methylbenzyl alcohol

Catalog No.
S6592835
CAS No.
2091935-14-5
M.F
C8H8BrClO
M. Wt
235.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-chloro-3-methylbenzyl alcohol

CAS Number

2091935-14-5

Product Name

2-Bromo-6-chloro-3-methylbenzyl alcohol

IUPAC Name

(2-bromo-6-chloro-3-methylphenyl)methanol

Molecular Formula

C8H8BrClO

Molecular Weight

235.50 g/mol

InChI

InChI=1S/C8H8BrClO/c1-5-2-3-7(10)6(4-11)8(5)9/h2-3,11H,4H2,1H3

InChI Key

JCROPVYZQOHKHA-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)Cl)CO)Br

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)CO)Br

2-Bromo-6-chloro-3-methylbenzyl alcohol is an organic compound characterized by a benzyl alcohol structure with specific halogen and methyl substitutions. Its molecular formula is C₈H₈BrClO, and it features a central benzene ring with a bromine atom at the 2-position, a chlorine atom at the 6-position, and a methyl group at the 3-position. The presence of these substituents creates an asymmetric charge distribution, influencing the compound's reactivity and interaction with other molecules .

Typical of benzyl alcohol derivatives:

  • Nucleophilic Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Oxidation Reactions: As an alcohol, it can be oxidized to form corresponding aldehydes or ketones. For instance, using oxidizing agents like potassium permanganate can convert the alcohol to a carbonyl compound.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters through condensation reactions.

Several synthetic routes can be employed to produce 2-Bromo-6-chloro-3-methylbenzyl alcohol:

  • Halogenation of Methylbenzyl Alcohol: Starting from 3-methylbenzyl alcohol, bromination and chlorination can be performed using bromine and chlorine reagents under controlled conditions.
  • Direct Alkylation: Using appropriate alkyl halides in the presence of a base might yield the desired product through nucleophilic substitution.
  • Multi-step Synthesis: A more complex synthesis might involve first creating a halogenated intermediate, which is then further reacted to introduce the methyl group .

2-Bromo-6-chloro-3-methylbenzyl alcohol has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may allow for the development of new therapeutic agents.
  • Chemical Intermediates: It can serve as a precursor in organic synthesis for producing more complex molecules.
  • Research: The compound may be used in studies exploring reaction mechanisms involving halogenated compounds .

Interaction studies involving 2-Bromo-6-chloro-3-methylbenzyl alcohol are essential for understanding its reactivity and potential biological effects. Research typically focuses on:

  • Enzyme Inhibition: Investigating how this compound interacts with specific enzymes could reveal its potential as a drug candidate.
  • Molecular Docking Studies: Computational studies may help predict how this compound binds to biological targets, providing insights into its pharmacological properties .

Several compounds share structural similarities with 2-Bromo-6-chloro-3-methylbenzyl alcohol. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesSimilarity Score
2-Bromo-3-methylbenzyl alcoholBromine at position 2; methyl at position 31.00
2-Bromo-5-methylphenolBromine at position 2; methyl at position 50.96
6-Bromo-2-chloro-3-methylbenzyl alcoholChlorine at position 6; bromine at position 20.96
(2,4,6-Tribromophenyl)methanolMultiple bromines on phenol ring0.96

The presence of both bromine and chlorine in specific positions distinguishes 2-Bromo-6-chloro-3-methylbenzyl alcohol from other similar compounds, potentially enhancing its reactivity and biological properties compared to those with fewer or different substituents .

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

233.94471 g/mol

Monoisotopic Mass

233.94471 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-23-2023

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